![molecular formula C18H12N4O4 B2654284 N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-nitrobenzenecarboxamide CAS No. 882747-75-3](/img/structure/B2654284.png)

N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-nitrobenzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

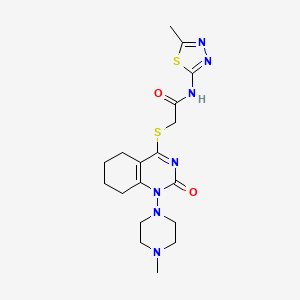

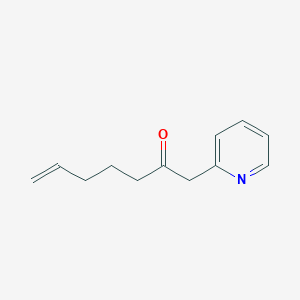

“N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-nitrobenzenecarboxamide” is a chemical compound with the molecular formula C18H12N4O4 . It has a molecular weight of 348.32 . The compound is in solid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H12N4O4/c23-17(11-4-3-5-13(8-11)22(24)25)21-18-19-9-12-10-26-15-7-2-1-6-14(15)16(12)20-18/h1-9H,10H2,(H,19,20,21,23) . This code provides a specific textual representation of the compound’s molecular structure.

Physical and Chemical Properties Analysis

Scientific Research Applications

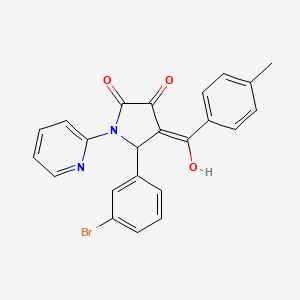

Synthesis and Antibacterial Potential

A study developed a novel and efficient approach to synthesize 5H-chromeno[2,3-d] pyrimidines derivatives, including N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-nitrobenzenecarboxamide. This synthesis was characterized by IR, MS, 1H and 13C NMR analysis. Furthermore, these compounds exhibited significant antibacterial and antioxidant potential, indicating their potential application in medical research and pharmacology (Belhadj et al., 2021).

In Vitro Antimicrobial Activities

Another study synthesized derivatives of this compound and investigated their in vitro antimicrobial activities against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed that these derivatives exhibit significant antibacterial activity, which could be beneficial for developing new antimicrobial agents (Cheng et al., 2012).

Antitubercular and Antimicrobial Activity

Further research synthesized novel derivatives of this compound and evaluated their in vitro antitubercular and antimicrobial activities. Some derivatives exhibited pronounced antitubercular and antimicrobial activities, highlighting their potential use in treating tuberculosis and other bacterial infections (Kamdar et al., 2011).

Tissue Engineering Applications

A study explored the potential of a derivative of this compound in tissue engineering. It was found that impregnating the derivative into a collagen scaffold mimicked the function of the extracellular matrix, indicating potential applications in biomaterials and tissue engineering (Kandhasamy et al., 2015).

Anticancer Activities

Research evaluated a series of 4H-chromene and 5H-chromeno[2,3-d]pyrimidine derivatives for their potential cytotoxic activities against various cancer cell lines. This study provides insights into the structure-activity relationship of these compounds, suggesting their application in cancer research (Halawa et al., 2017).

Sensor for Metal Ion Detection

A novel colorimetric and fluorescent chemosensor based on a derivative of this compound was developed for detecting Hg2+ ions in aqueous media. This study shows the compound's application in environmental monitoring and detection of heavy metals (Goswami et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name |

N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O4/c23-17(11-5-7-13(8-6-11)22(24)25)21-18-19-9-12-10-26-15-4-2-1-3-14(15)16(12)20-18/h1-9H,10H2,(H,19,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWYFRPQDQDEQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=C(N=C2C3=CC=CC=C3O1)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654201.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2654202.png)

![6-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2654204.png)

![2-((4-bromobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2654205.png)

![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[3-(prop-2-enoxycarbonylamino)phenyl]propanoic acid](/img/structure/B2654211.png)

![Tert-butyl 3-cyano-4-[2-(3-cyclopentylpropanamido)acetyl]piperazine-1-carboxylate](/img/structure/B2654220.png)

![Ethyl 5-[(4-tert-butylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2654222.png)

![[2-[(3,4-Dimethoxyphenyl)methylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2654224.png)